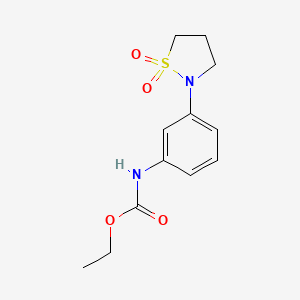

Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbamates like Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis

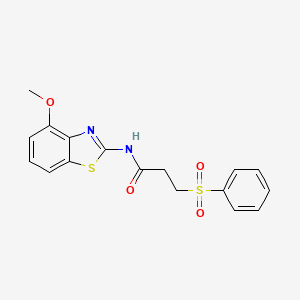

The molecular structure of Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate involves a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

The formation of Ethyl carbamate (EC, urethane), a related compound, can occur post-distillation via the reaction of a volatile precursor, isocyanate, and ethanol both at ambient and elevated temperatures . The key reaction for EC formation in wine is between urea and ethanol .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Stability

Research on compounds related to Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate emphasizes their molecular structure and stability. Studies reveal that compounds like ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate exist in a tautomeric form stabilized by intramolecular hydrogen bonding, indicating potential stability and reactivity in biochemical applications (Dolzhenko et al., 2010).

Enzymatic Synthesis and Biological Activity

Enzymatic synthesis leveraging compounds like Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate has been explored, showing oxazolidinones' synthesis through 2-aminoalochol and dimethyl carbonate. This process highlights the potential for creating biologically active compounds with minimal environmental impact (Yadav & Pawar, 2014).

Antimicrobial and Anticancer Applications

Novel hybrids incorporating the carbamate structure exhibit significant antimicrobial activities, suggesting the compound's utility in developing new therapeutic agents. Specific carbamate derivatives have shown potent effects against various bacteria, highlighting their potential in pharmaceutical research (Hussein, 2018). Furthermore, carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin were synthesized, showing notable cytotoxicities against human cancer cell lines, underlining the potential of such compounds in anticancer drug development (Liu et al., 2013).

Environmental and Food Safety

Ethyl carbamate's presence in alcoholic beverages and fermented food products as a potentially carcinogenic compound has prompted research into methods for reducing its levels. This includes physical, chemical, enzymatic, and genetic engineering technologies, aimed at mitigating its risk to human health and highlighting the importance of safety in food chemistry (Zhao et al., 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-5-3-6-11(9-10)14-7-4-8-19(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKVJMDGQJPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)

![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)